molecular formula C18H21ClN4O3S B5379063 N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

Numéro de catalogue B5379063
Poids moléculaire: 408.9 g/mol
Clé InChI: VTAUATLDLVDUCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea, also known as CPI-1189, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been proposed as a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mécanisme D'action

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea acts as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation of insulin and leptin receptor tyrosine kinases. This leads to increased phosphorylation of downstream signaling molecules, such as IRS-1 and Akt, and enhanced glucose uptake and lipid metabolism in target tissues. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea increases glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells, and reduces lipogenesis and lipolysis in adipocytes. In vivo, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in obese and diabetic animal models. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has several advantages and limitations for lab experiments. Its small size and ease of synthesis make it suitable for in vitro and in vivo studies on PTP1B inhibition and metabolic effects. Its specificity for PTP1B and lack of off-target effects make it a useful tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, its low solubility and stability in aqueous solutions may limit its use in certain assays and experiments, and its potential toxicity and side effects must be carefully monitored.

Orientations Futures

There are several future directions for research on N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea and PTP1B inhibition. These include:
1. Development of more potent and selective PTP1B inhibitors with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as autophagy, apoptosis, and immune function.
3. Evaluation of the safety and efficacy of PTP1B inhibitors in clinical trials for the treatment of type 2 diabetes and obesity.
4. Identification of biomarkers and patient subgroups that may benefit most from PTP1B inhibition.
5. Exploration of the role of PTP1B in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
Overall, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea is a promising small molecule inhibitor of PTP1B with potential therapeutic applications for the treatment of type 2 diabetes and obesity. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for understanding the role of PTP1B in metabolic regulation.

Méthodes De Synthèse

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea can be synthesized using a multistep process involving the reaction of 3-chloroaniline with 4-(methylsulfonyl)phenyl isocyanate to form N-(3-chlorophenyl)-N'-[4-(methylsulfonyl)phenyl]urea, which is then reacted with 2-bromo-4'-piperidinylbiphenyl to form N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea. The synthesis method has been reported in the literature and can be performed on a small scale in a laboratory setting.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been studied extensively in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose uptake and lipid metabolism in adipocytes and skeletal muscle cells. In vivo studies in obese and diabetic animal models have demonstrated that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity, glucose tolerance, and body weight control, without causing hypoglycemia or adverse side effects.

Propriétés

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-8-3-2-7-16(17)21-18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAUATLDLVDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.